4-Methylhept-4-EN-3-OL
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Overview
Description
4-Methylhept-4-EN-3-OL is a secondary alcohol with the molecular formula C8H16O. It is an interesting compound due to its role as an insect pheromone, where its stereoisomers exhibit activity towards different species . This compound is also known for its applications in the integrated pest management of insects, making it a sustainable and environmentally friendly alternative to hazardous insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylhept-4-EN-3-OL involves a one-pot multi-enzymatic synthesis. The starting material, 4-methylhept-4-en-3-one, undergoes two sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH), respectively . This method allows for the creation of two stereogenic centers, resulting in the formation of all four possible stereoisomers of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot multi-enzymatic synthesis method described above can be scaled up for industrial applications, providing an efficient and sustainable route for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylhept-4-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form different alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Different alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methylhept-4-EN-3-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylhept-4-EN-3-OL as an insect pheromone involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a behavioral response that can include attraction, repulsion, or disruption of mating patterns . The molecular targets and pathways involved in this process are specific to the insect species and the stereoisomer of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylheptan-3-ol: Another insect pheromone with similar applications in pest management.
4-Methylhept-4-en-3-one: The precursor in the synthesis of 4-Methylhept-4-EN-3-OL.
Uniqueness
This compound is unique due to its stereoisomeric activity towards different insect species, making it a versatile and effective compound in integrated pest management . Its environmentally friendly nature and potential for sustainable pest control further highlight its significance .
Properties
IUPAC Name |
4-methylhept-4-en-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRKUMLJLIZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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